molecular formula C8H6N4O B12325407 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B12325407
M. Wt: 174.16 g/mol
InChI Key: XGUSRXVEVXDSRB-UHFFFAOYSA-N
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Description

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound known for its unique structure and diverse applications. This compound belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing oxygen and nitrogen atoms. The cinnoline moiety adds to its complexity and potential reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents such as phosphorus anhydride or oleum. Alternatively, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used, reacting with acids like sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the cinnoline ring .

Scientific Research Applications

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets and pathways. The compound can form oxodiazonium ions, which participate in electrophilic aromatic substitution reactions. These reactions can lead to the formation of various derivatives with potential biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8,9-Dihydro-3-phenyl-1,2,5-oxadiazolo[3,4-f]cinnoline
  • 8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline

Comparison: Compared to its analogs, 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline stands out due to its unique structural features and reactivity. The presence of different substituents on the cinnoline ring can significantly alter the compound’s chemical and biological properties, making it a versatile molecule for various applications .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

InChI

InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-2H,3-4H2

InChI Key

XGUSRXVEVXDSRB-UHFFFAOYSA-N

Canonical SMILES

C1CN=NC2=C1C3=NON=C3C=C2

Origin of Product

United States

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